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Compound of Interest

Compound Name: 2,4,6-Trifluoropyridine

Cat. No.: B032590

2,4,6-Trifluoropyridine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure,
synthesis, and reactivity of 2,4,6-trifluoropyridine. This fluorinated heterocyclic compound is a
valuable building block in medicinal chemistry and materials science, offering unique electronic
properties that are leveraged in the development of novel pharmaceuticals and functional
materials.

Core Chemical and Physical Properties

2,4,6-Trifluoropyridine is a colorless liquid at room temperature. Its physical and chemical
properties are summarized in the table below, providing a comprehensive dataset for laboratory
and industrial applications.[1][2][3][4]
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Property Value Reference
Molecular Formula CsH2FsN [4]
Molecular Weight 133.07 g/mol [4]

CAS Number 3512-17-2 [4]

Density 1.397 - 1.499 g/cm3 [31141[5]
Boiling Point 102 - 121.9 °C at 760 mmHg [31[4]I5]
Flash Point 17-275°C [315]
Refractive Index 1.412 [31[5]

pKa (Predicted) -7.23+0.10 [2][5]

LogP (Predicted) 1.49890 [3]

Storage Temperature

2-8°C under inert gas

[213]1[5]

Canonical SMILES

C1=C(C=C(N=C1F)F)F

[3]

InChl Key

UZDRWXKBKVVUTE-
UHFFFAOYSA-N

[5]

Molecular Structure

The structure of 2,4,6-trifluoropyridine is characterized by a pyridine ring with fluorine atoms

substituted at the 2, 4, and 6 positions. This substitution pattern significantly influences the

electronic distribution within the aromatic ring, making the carbon atoms at these positions

highly electrophilic and susceptible to nucleophilic attack.

While specific X-ray crystallographic data for 2,4,6-trifluoropyridine is not readily available in

the surveyed literature, the structure of related perfluorinated pyridine derivatives has been

studied. For instance, in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the pyridine ring and the

formamide group are nearly coplanar, suggesting some degree of conjugation.[2] The bond

lengths and angles in 2,4,6-trifluoropyridine are expected to be influenced by the high

electronegativity of the fluorine atoms.
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Spectroscopic Profile

The identity and purity of 2,4,6-trifluoropyridine can be confirmed through various
spectroscopic techniques. Below is a summary of expected spectroscopic data based on the
analysis of related fluorinated pyridine compounds.

H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent
protons at the 3 and 5 positions. The chemical shift and multiplicity will be influenced by
coupling to the adjacent fluorine atoms.

13C NMR: The carbon NMR spectrum will display distinct signals for the three different carbon
environments in the pyridine ring. The chemical shifts of the carbon atoms bonded to fluorine
(C2, C4, C6) will be significantly affected by the 1JCF coupling, resulting in characteristic
splitting patterns.

19F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated
compounds. For 2,4,6-trifluoropyridine, two signals are expected: one for the fluorine at the 4-
position and another for the two equivalent fluorines at the 2 and 6 positions. The chemical
shifts and coupling constants provide valuable structural information. The typical chemical shift
range for aromatic fluorine atoms is between +80 to +170 ppm relative to CFCls.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F
and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+)
corresponding to the molecular weight of the compound (133.07 g/mol ). Fragmentation
patterns can provide further structural information.

Synthesis and Reactivity

Synthesis

A common synthetic route to fluorinated pyridines involves the halogen exchange (HALEX)
reaction of their chlorinated precursors with a fluoride source. For instance, the related
compound 3,5-dichloro-2,4,6-trifluoropyridine is synthesized from pentachloropyridine by
reaction with potassium fluoride in an aprotic polar solvent like N-methylpyrrolidone (NMP) or
1,3-dimethyl-2-imidazolidinone (DMI).[6][7][8]
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A plausible synthetic pathway for 2,4,6-trifluoropyridine involves the hydrodechlorination of
3,5-dichloro-2,4,6-trifluoropyridine over a palladium catalyst.[5][9]

Synthesis of 2,4,6-Trifluoropyridine

Pentachloropyridine Halogen Exchange
3,5-Dichloro-2,4,6-trifluoropyridine
Hydrodechlorination
Potassium Fluoride (KF) \
in NMP or DMI
H2, Pd Catalyst

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2,4,6-trifluoropyridine.

Experimental Protocol: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine (Precursor)

The following is a representative procedure based on patented methods for the synthesis of the
precursor, 3,5-dichloro-2,4,6-trifluoropyridine:

» Reactor Setup: A three-necked flask is charged with 1,3-dimethyl-2-imidazolidinone (DMI)
and anhydrous potassium fluoride (KF).[6]

e Drying: The mixture is stirred and distilled under reduced pressure at 130-135 °C to remove
residual water until the moisture content is below 1000 ppm.[6]

» Reaction Initiation: The system is heated to 90 °C, and pentachloropyridine is added.[6]
o Reaction: The reaction mixture is maintained at 90 °C with stirring for 1.5 hours.[6]

o Work-up: After cooling to room temperature, the mixture is filtered. The solid residue is
washed with DML.[6]

 Purification: The combined filtrate and washings are subjected to distillation to collect the
3,5-dichloro-2,4,6-trifluoropyridine fraction.[6]

Reactivity
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The electron-deficient nature of the pyridine ring, enhanced by the three strongly
electronegative fluorine atoms, makes 2,4,6-trifluoropyridine highly susceptible to nucleophilic
aromatic substitution (SnAr). Nucleophiles preferentially attack the 4-position, followed by the 2-
and 6-positions. This regioselectivity is a key feature exploited in the synthesis of complex
substituted pyridines.

General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

Reactants

2,4,6-Trifluoropyridine Meisenheimer Complex
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Caption: Generalized SnAr mechanism for 2,4,6-trifluoropyridine.

Experimental Protocol: Reaction with Sodium Methoxide

The reaction of fluorinated pyridines with alkoxides is a common method for introducing alkoxy
groups. The following is a general procedure for the reaction of a fluorinated aromatic
compound with sodium methoxide:

¢ Preparation of Sodium Methoxide: Sodium metal is reacted with dry methanol under an inert

atmosphere in a jacketed glass reactor.

o Reaction Setup: The fluorinated pyridine is dissolved in an appropriate solvent in a reaction
flask equipped with a stirrer and a dropping funnel.

o Addition of Nucleophile: The sodium methoxide solution is added dropwise to the solution of
the fluorinated pyridine at a controlled temperature (e.g., 0 °C to room temperature).
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e Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-
layer chromatography (TLC) or gas chromatography (GC).

» Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous
solution of ammonium chloride.

» Extraction and Purification: The product is extracted with an organic solvent, and the
combined organic layers are dried and concentrated. The crude product is then purified by
distillation or chromatography.

Applications in Drug Development and Materials
Science

2,4,6-Trifluoropyridine serves as a key intermediate in the synthesis of a wide range of
biologically active molecules and functional materials.[5][9] The introduction of fluorine atoms
can significantly alter the physicochemical properties of a molecule, including:

e Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation,
increasing the in vivo half-life of a drug.

» Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with
biological targets, enhancing binding affinity and potency.

 Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can
affect its absorption, distribution, metabolism, and excretion (ADME) properties.

In materials science, the unique electronic and physical properties of fluorinated pyridines are
utilized in the development of liquid crystals, polymers, and other advanced materials.

Safety Information

2,4,6-Trifluoropyridine is a flammable liquid and should be handled with appropriate safety
precautions in a well-ventilated fume hood. It is important to wear personal protective
equipment, including safety glasses, gloves, and a lab coat. For detailed safety information,
refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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